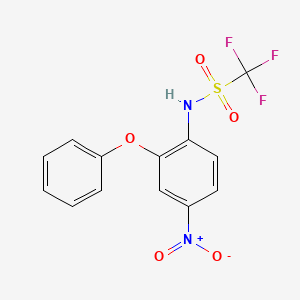
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H9F3N2O5S. It is known for its unique structural properties, which include a trifluoromethyl group, a nitro group, and a phenoxyphenyl group.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-nitro-2-phenoxyaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the final product .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .
The compound’s molecular targets and pathways include enzymes and receptors involved in various biochemical processes. Its ability to modulate these targets makes it a valuable tool in studying cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and a sulfonamide group but lacks the nitro and phenoxyphenyl groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound has a trifluoromethyl group and a phenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
55688-12-5 |
|---|---|
Fórmula molecular |
C13H9F3N2O5S |
Peso molecular |
362.28 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H9F3N2O5S/c14-13(15,16)24(21,22)17-11-7-6-9(18(19)20)8-12(11)23-10-4-2-1-3-5-10/h1-8,17H |
Clave InChI |
JEOGBPDSHPVJNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


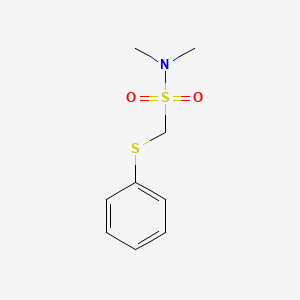
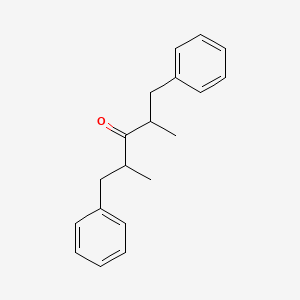

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
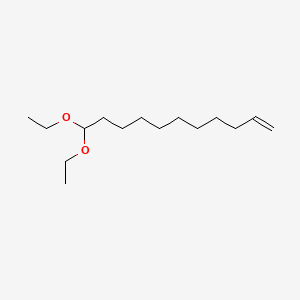
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
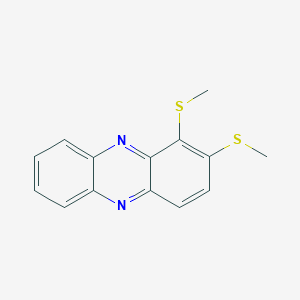

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)

